molecular formula C18H26N2O5 B5181320 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide

Cat. No. B5181320
M. Wt: 350.4 g/mol
InChI Key: ZPCOLYNOZLQWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. URB597 has been studied for its potential therapeutic applications, including pain relief, anxiety, and depression.

Mechanism of Action

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide works by inhibiting FAAH, the enzyme responsible for breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the brain. Activation of these receptors can lead to pain relief, reduced anxiety and depression, and other therapeutic effects.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide has been shown to increase endocannabinoid levels in the brain, leading to pain relief and reduced anxiety and depression. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide is its selectivity for FAAH, which allows for targeted inhibition of endocannabinoid breakdown. However, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide has a short half-life and may require frequent dosing in order to maintain therapeutic effects.

Future Directions

Future research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide may focus on its potential use in the treatment of addiction and other psychiatric disorders. Additionally, further studies may investigate the potential for N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide to be used in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzylamine with cyclopentanone to form N-(3,4-dimethoxyphenyl)cyclopent-2-en-1-amine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-bromoethylamine. Finally, the bromide is replaced with a hydroxyl group using potassium carbonate and 2-chloroethylamine hydrochloride to form N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to increase endocannabinoid levels in the brain, leading to pain relief and reduced anxiety and depression. N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide has also been studied for its potential use in the treatment of addiction, as endocannabinoids play a role in reward processing and addiction.

properties

IUPAC Name

N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-24-14-6-5-13(11-15(14)25-2)18(7-3-4-8-18)12-20-17(23)16(22)19-9-10-21/h5-6,11,21H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCOLYNOZLQWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl}-N-(2-hydroxyethyl)ethanediamide

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